1,7,8,9-Tetrahydro-1,5-diaza-trindene-4,6-dione
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Overview
Description
1,7,8,9-Tetrahydro-1,5-diaza-trindene-4,6-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system containing nitrogen atoms, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,7,8,9-tetrahydro-1,5-diaza-trindene-4,6-dione typically involves multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. One common method involves the reaction of appropriate amines with diketones under controlled conditions to form the desired heterocyclic structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,7,8,9-Tetrahydro-1,5-diaza-trindene-4,6-dione undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,7,8,9-Tetrahydro-1,5-diaza-trindene-4,6-dione has found applications in several scientific research areas, including:
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,7,8,9-tetrahydro-1,5-diaza-trindene-4,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo-[4,3-a]pyrazines: These compounds share a similar fused ring system and exhibit comparable reactivity and applications.
Phenanthro[1,2-b]furan-10,11-dione:
Uniqueness: 1,7,8,9-Tetrahydro-1,5-diaza-trindene-4,6-dione is unique due to its specific ring structure and the presence of nitrogen atoms, which contribute to its distinct reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3,9-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,4,6,11-tetraene-8,10-dione |
InChI |
InChI=1S/C13H10N2O2/c16-12-9-6-2-1-3-7(6)11-8(4-5-14-11)10(9)13(17)15-12/h4-5,14H,1-3H2,(H,15,16,17) |
InChI Key |
NMFHMHLMLQVGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C4C=CNC4=C2C1)C(=O)NC3=O |
Origin of Product |
United States |
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